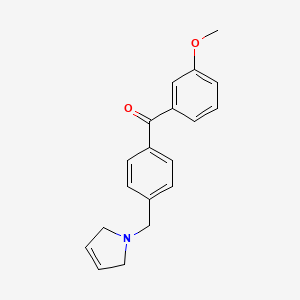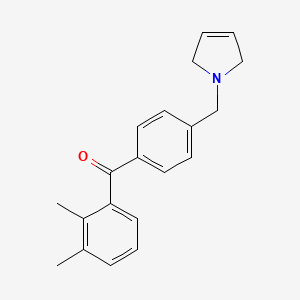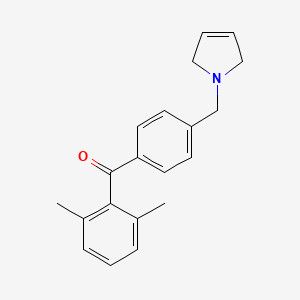
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV–vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds like 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), classified as a hydroxycinnamic acid, is a phenolic acid that represents the reduced form of 4-hydroxy-3-methoxycinnamic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various pathways. For example, 3-Methoxypropionic acid is an alkoxy acid. The base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen, is reported to yield 3-methoxypropionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-(3-Methoxyphenyl)propionic acid has a molecular weight of 180.20 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural evaluations of similar compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been explored. These studies involve a combined experimental and theoretical approach, focusing on crystal structure and spectroscopic investigations, which can be relevant for understanding the properties of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Ö. Tamer et al., 2015).
Chemical Reactions and Mechanisms
- Investigations into the reactions of similar dihydroisoxazoles with nucleophiles, which can shed light on the chemical behavior and potential applications of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in various reactions (D. Pocar et al., 1980).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives involving related chemical structures, such as indole-benzimidazole compounds, provides insights into the versatility of these chemical frameworks for creating new molecules with potential scientific applications (Xin-ying Wang et al., 2016).
Nonlinear Optical Properties
- Research on similar molecules demonstrates their potential in nonlinear optical applications due to the small energy gap between their frontier molecular orbitals (Ö. Tamer et al., 2015).
Anticancer Activity
- Certain dihydroisoxazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential use of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in developing anticancer agents (Xinhua Liu et al., 2008).
Crystal Structure Determination
- Research involving the crystal structure determination of related compounds aids in understanding the molecular geometry and packing, which is crucial for predicting the physical and chemical properties of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Isuru R. Kumarasinghe et al., 2009).
Catalytic and Organocatalytic Applications
- Studies on the use of related compounds as catalysts or organocatalysts in various chemical reactions can provide a foundation for exploring the catalytic capabilities of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (M. Zolfigol et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQUJAJLOOAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




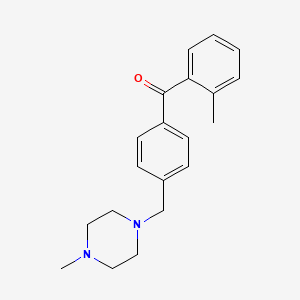
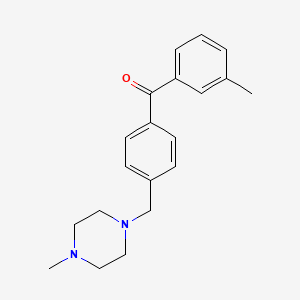

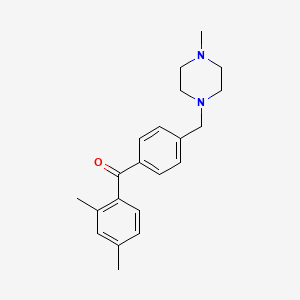
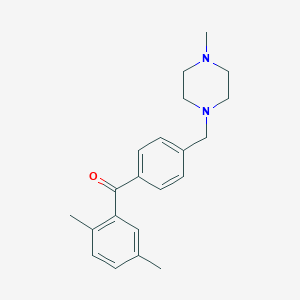

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
